The compound 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound that exhibits significant biological and chemical properties. It is classified under pyrazole derivatives, which are known for their diverse pharmacological activities. The compound's structure includes a benzimidazole moiety, which contributes to its biological relevance.
This compound can be synthesized through various chemical methods and is available from multiple chemical suppliers. Its CAS (Chemical Abstracts Service) number is 123532-18-3, which facilitates its identification in scientific literature and databases.
The compound falls under the category of heterocyclic compounds, specifically pyrazoles and benzimidazoles. These classes are characterized by their unique ring structures and are often investigated for their potential therapeutic applications.
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions:
The synthesis often requires specific conditions, such as controlled temperatures, solvents, and catalysts, to ensure optimal yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular formula of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is . Its structure consists of a pyrazole ring connected to a benzimidazole unit, with an amine group at the 4-position of the pyrazole.
The molecular weight is approximately 214.22 g/mol, and it features distinct functional groups that contribute to its chemical reactivity and biological activity.
This compound can undergo various chemical reactions typical for pyrazole derivatives:
Reactions are typically carried out under controlled conditions using appropriate solvents and reagents, with monitoring through chromatographic techniques to assess progress.
The mechanism of action for 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with biological targets, potentially including enzymes or receptors involved in various signaling pathways.
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) would typically be obtained from experimental results or material safety data sheets from suppliers.
The compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. Research into its pharmacological properties could lead to new therapeutic agents for conditions such as cancer or inflammation. Additionally, it may serve as a useful intermediate in organic synthesis for developing other complex molecules.
Benzimidazole-pyrazole hybrids constitute an emerging class of privileged scaffolds in drug discovery due to synergistic pharmacophoric properties. The benzimidazole moiety contributes DNA minor groove affinity and proton pump modulation, while the pyrazole ring enhances hydrogen-bonding capacity and metabolic stability. Hybridization strategies typically involve:
Table 1: Biological Activities of Key Benzimidazole-Pyrazole Hybrids
Hybrid Structure | Target Pathway | Biological Activity | Reference |
---|---|---|---|
Pyrazole-2-yl-benzimidazoles | DNA gyrase/Topoisomerase IV | Antibacterial vs. E. coli, P. aeruginosa (MIC: 25 μg/mL) | [2] |
Morpholine-pyrazole-benzimidazole | Tubulin polymerization | Anticancer (IC₅₀: 0.92 μM vs. MCF-7) | [8] |
Nitrile-pyrazole-benzimidazole | PI3K/Akt/mTOR | Antiproliferative (Pancreatic cancer cells) | [4] |
Mechanistically, these hybrids disrupt microbial replication via topoisomerase inhibition and induce cancer cell apoptosis through caspase activation and tubulin depolymerization [2] [4] [8]. Electron-withdrawing groups (e.g., –NO₂, –F) at the pyrazole’s N1-phenyl ring enhance antimicrobial potency by 3–5-fold, underscoring the role of electronic effects in bioactivity [2].
Positional isomerism critically modulates the pharmacological profile of benzimidazole-pyrazole conjugates. Key structural variants include:
Synthetic routes to these isomers vary significantly:
Table 2: Spectral Signatures of Positional Isomers via ¹³C-NMR
Isomer Type | Benzimidazole C2 (δ ppm) | Pyrazole C4 (δ ppm) | Diagnostic Splitting |
---|---|---|---|
C3-linked (Target) | 152.1 | 135.8 | Singlet (exocyclic NH₂) |
N1-linked | 143.9 | 148.2 | Doublet (CH₂ linker) |
C5-substituted | 151.7 | 136.5 | Doublet (aryl-CH₃) |
The benzimidazole component exhibits pH-dependent annular tautomerism, oscillating between N1-H (τ₁) and N3-H (τ₂) forms. In 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine, this equilibrium is biased toward τ₁ (78% abundance in DMSO-d₆) due to steric and electronic effects from the pyrazole substituent [3] [5]. Key findings include:
Table 3: Tautomeric Ratios in Hybrids Measured by ¹³C-NMR Chemical Shifts
Hybrid Structure | τ₁:τ₂ (CDCl₃) | δ C4/C7 (τ₁) (ppm) | δ C4/C7 (τ₂) (ppm) | Reference |
---|---|---|---|---|
2-(1H-Pyrazol-3-yl)-1H-benzimidazole | 62:38 | 110.8 / 122.9 | 112.3 / 121.5 | [3] |
Target Compound | 78:22 | 110.5 / 123.0 | 112.1 / 121.7 | [3] [5] |
2-(Pyridin-2-yl)benzimidazole | 45:55 | 111.2 / 122.7 | 112.6 / 121.3 | [5] |
GIAO/DFT calculations (B3LYP/6-311++G(d,p)) correlate well with experimental δ₁₃C values (R² = 0.98), confirming that C4/C7 shielding derives from hyperconjugative interactions in τ₁ versus inductive effects in τ₂ [5]. This tautomerism significantly impacts protein binding; τ₁ favors H-bond donation to kinase catalytic lysines, while τ₂ prefers π-stacking with phenylalanine residues.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6